molecular formula C12H14ClNO2 B3462397 2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone CAS No. 99931-95-0

2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone

Cat. No.: B3462397
CAS No.: 99931-95-0
M. Wt: 239.70 g/mol
InChI Key: BLJZHAMNNBKKPZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone: is an organic compound that features a morpholine ring and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanone
  • 2-(4-Fluoro-phenyl)-1-morpholin-4-yl-ethanone
  • 2-(4-Methyl-phenyl)-1-morpholin-4-yl-ethanone

Uniqueness

2-(4-Chloro-phenyl)-1-morpholin-4-yl-ethanone is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJZHAMNNBKKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257013
Record name 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99931-95-0
Record name 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99931-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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